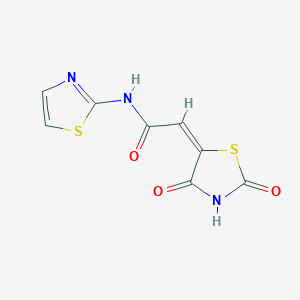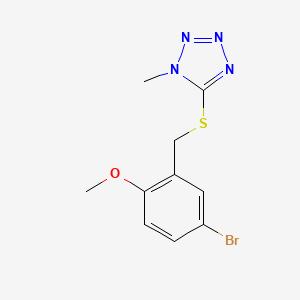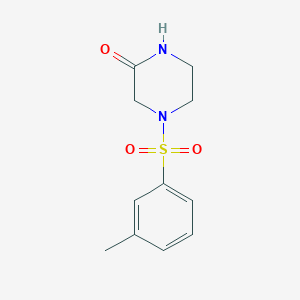
4-(M-tolylsulfonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(M-tolylsulfonyl)piperazin-2-one is a heterocyclic compound with the molecular formula C11H14N2O3S It is a derivative of piperazine, a well-known scaffold in medicinal chemistry, and features a tolylsulfonyl group attached to the piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(M-tolylsulfonyl)piperazin-2-one typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of a cascade double nucleophilic substitution reaction, where chloro allenylamide, primary amine, and aryl iodide are used under metal-promoted conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(M-tolylsulfonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tolylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(M-tolylsulfonyl)piperazin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(M-tolylsulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: A simpler derivative without the tolylsulfonyl group.
Morpholin-2-one: A structurally similar compound with a morpholine ring instead of piperazine.
4-(Phenylsulfonyl)piperazin-2-one: A closely related compound with a phenylsulfonyl group instead of a tolylsulfonyl group.
Uniqueness
4-(M-tolylsulfonyl)piperazin-2-one is unique due to the presence of the tolylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-(3-methylphenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-9-3-2-4-10(7-9)17(15,16)13-6-5-12-11(14)8-13/h2-4,7H,5-6,8H2,1H3,(H,12,14) |
InChI Key |
ROLFQSZVAGKUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


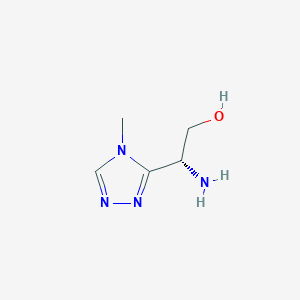
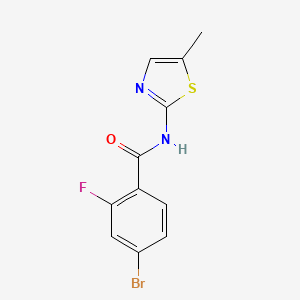
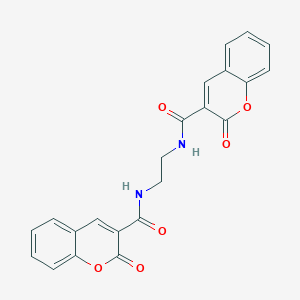
![N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14917953.png)
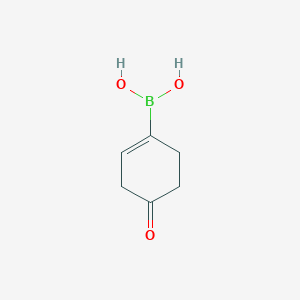


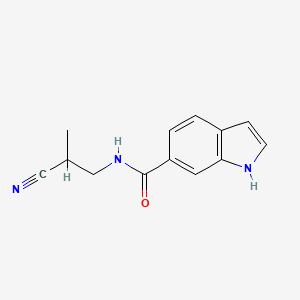
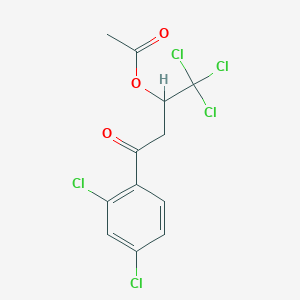
![3-methoxy-N'-[(1Z)-2-(trifluoroacetyl)cyclododec-1-en-1-yl]benzohydrazide](/img/structure/B14918002.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14918016.png)
